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Compound of Interest

Compound Name: Hexacyanocobaltate (111)

Cat. No.: B231229

Abstract

The hexacyanocobaltate(lll) anion, [Co(CN)s]3~, is a classic example of a stable, diamagnetic,
and kinetically inert coordination complex. Its well-defined octahedral geometry and predictable
electronic structure make it a cornerstone model in coordination chemistry and a valuable
precursor for a variety of materials. This guide provides a comprehensive technical overview of
the molecular and electronic structure of the [Co(CN)e]3~ anion, supported by crystallographic
and spectroscopic data. Detailed experimental protocols for its synthesis and characterization
are also presented to facilitate its application in research and development.

Molecular and Electronic Structure

The hexacyanocobaltate(lll) anion possesses a highly symmetrical and stable structure, which
is a direct consequence of its electronic configuration and the nature of the metal-ligand
bonding.

Geometry and Coordination

The anion features a central cobalt atom in the +3 oxidation state (Co3*). This central metal ion
is coordinated by six cyanide ligands (CN~), resulting in an octahedral geometry.[1] The carbon
atoms of the cyanide ligands are directly bonded to the cobalt center, forming strong sigma (o)
bonds.[1] In an idealized octahedral arrangement, the C-Co-C bond angles between adjacent
ligands are 90°, while the C-Co-C angle for ligands in opposite positions is 180°. The Co-C-N
linkages are nearly linear.[1]
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Bonding and Electronic Configuration

The cyanide ion is a strong-field ligand, meaning it causes a large energy separation between
the d-orbitals of the central cobalt ion. For a Co3* ion, which has a d®° electron configuration,
these six d-electrons occupy the lower-energy t2g orbitals (tzge_g°). This arrangement results
in a low-spin complex with no unpaired electrons, rendering the [Co(CN)e]3~ anion diamagnetic.
[1] The significant ligand field stabilization energy conferred by this configuration contributes to
the complex's exceptional thermodynamic stability and kinetic inertness.[1]

Quantitative Structural and Spectroscopic Data

The precise structural parameters of the [Co(CN)s]3~ anion have been determined through
extensive crystallographic and spectroscopic studies, primarily on its potassium salt,
K3[Co(CN)s].

Crystallographic Data

Potassium hexacyanocobaltate(lll) is known to exist in different crystalline polymorphs, most
commonly monoclinic and orthorhombic structures. The dimensions of the anion are highly
consistent across these forms.
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Parameter Value Crystal System Reference

Bond Lengths

Co-C 1.889(3) A - [1]
C-N 1.142(4) A - [1]
Bond Angles

C-Co-C (adjacent) ~90° - [1]
Co-C-N 178.8(3)° - [1]

Lattice Parameters

6.994 A, 10.364 A,

a, b,c Monoclinic
8.367 A

B 107.40° Monoclinic
8.398 A, 10.431 A, _

a,b,c Orthorhombic
26.770 A

Table 1: Key crystallographic data for the [Co(CN)s]3~ anion, primarily from studies on
K3[Co(CN)s].

Spectroscopic Data

Vibrational and nuclear magnetic resonance spectroscopy are powerful tools for probing the
bonding and electronic environment of the [Co(CN)s]3~ anion.
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. Typical
Technique Parameter Notes Reference
Value/Range
Shifted from free
CN- (~2080
cm~1). The exact
~2130 - 2170 ]
IR/Raman v(C=N) Stretch . frequency is [11[2]
cm-
sensitive to the
cation and
crystal packing.
K3[Co(CN)s] is
the accepted
. 0 ppm
Isotropic reference
59Co NMR ) ) (Reference [3]
Chemical Shift standard for 5°Co
Standard) )
NMR, defined as
0 ppm.
The chemical
shift is highly
sensitive to
Temperature 0.97 - 1.56 ppm/
) temperature, [1][2]
Dependence °Cin D20

requiring precise
control during

experiments.

Table 2: Characteristic spectroscopic data for the [Co(CN)s]3~ anion.

Experimental Protocols
Synthesis of Potassium Hexacyanocobaltate(lll)

This protocol describes a standard laboratory procedure for the synthesis of Ks[Co(CN)e] from

cobalt(ll) chloride.

Materials:

o Cobalt(ll) chloride hexahydrate (CoClz-6H20)
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Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

Activated charcoal

Ethanol

Distilled water

Procedure:

o Preparation of Cobalt Solution: Dissolve 5.0 g of CoCl2:6H20 in 15 mL of distilled water in a
100 mL flask.

e Preparation of Cyanide Solution: In a well-ventilated fume hood, carefully dissolve 15.0 g of
KCN in 30 mL of distilled water. Cool this solution in an ice bath.

e Complex Formation: Slowly add the cobalt chloride solution to the cold potassium cyanide
solution with continuous stirring. A brownish precipitate may form.

» Oxidation: Add 0.5 g of activated charcoal to the mixture. Vigorously bubble air through the
suspension (or stir vigorously with exposure to air) for 1-2 hours. During this process, the
Co(ll) is oxidized to Co(lll), and the precipitate should dissolve to form a clear, yellow
solution.

« |solation: Heat the solution to 60 °C for 5-10 minutes to ensure the reaction is complete and
to coagulate the charcoal. Filter the hot solution to remove the charcoal.

o Crystallization: Reduce the volume of the filtrate by gentle heating until a thin crystalline film
appears on the surface. Allow the solution to cool slowly to room temperature, then place it in
an ice bath to maximize crystal formation.

« Purification: Collect the yellow crystals by vacuum filtration. Wash the crystals with a small
amount of cold ethanol and then dry them in a desiccator.

Single-Crystal X-ray Diffraction

This protocol outlines the general workflow for determining the structure of a Ks[Co(CN)e]
crystal.
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Procedure:

Crystal Selection and Mounting: Select a well-formed, single crystal (typically < 0.5 mm in
any dimension) under a microscope. Mount the crystal on a goniometer head using a
suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K)
to minimize radiation damage.

Data Collection: Mount the goniometer on the diffractometer. A modern instrument typically
uses a microfocus X-ray source (e.g., Mo Ka, A = 0.71073 A) and a CCD or CMOS detector.
[4] Collect a series of diffraction images (frames) by rotating the crystal through a specific
angular range (e.g., 0.5-1.0° per frame).[4]

Data Processing: Integrate the raw diffraction images to determine the intensities and
positions of the Bragg reflections. The data are then scaled and merged to produce a final
reflection file. This step also determines the unit cell parameters and space group.

Structure Solution and Refinement: Solve the crystal structure using direct methods or
Patterson methods to obtain an initial model of the atomic positions.[5] Refine this model
against the experimental diffraction data using full-matrix least-squares methods. This
iterative process adjusts atomic positions, and thermal parameters to minimize the difference
between observed and calculated structure factors, resulting in a final, accurate molecular
structure.[5]

Visualization of the Anion Structure

The octahedral coordination of the hexacyanocobaltate(lll) anion can be represented

graphically.
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Figure 1: Octahedral structure of the [Co(CN)s]3~ anion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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